N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a chemical compound that falls under the category of amides, specifically featuring a pyridine ring substituted with a chlorine atom and an ethyl group attached to a benzene ring. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
N-(5-chloropyridin-2-yl)-4-ethylbenzamide is classified as:
The synthesis of N-(5-chloropyridin-2-yl)-4-ethylbenzamide can be achieved through several approaches. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds via acylation, leading to the formation of the desired amide.
N-(5-chloropyridin-2-yl)-4-ethylbenzamide can participate in various chemical reactions, including:
These reactions typically require careful control of conditions such as pH, temperature, and solvent choice to achieve desired outcomes without side reactions.
The mechanism by which N-(5-chloropyridin-2-yl)-4-ethylbenzamide exerts its effects (biological or otherwise) often involves interactions at a molecular level with specific target sites, such as enzymes or receptors.
Quantitative data regarding binding affinities or inhibitory constants can vary widely based on structural modifications and experimental conditions.
N-(5-chloropyridin-2-yl)-4-ethylbenzamide has several scientific uses:
The synthesis of N-(5-chloropyridin-2-yl)-4-ethylbenzamide (C₁₄H₁₃ClN₂O; MW: 260.72 g/mol) [2] relies on nucleophilic acyl substitution between 4-ethylbenzoyl chloride and 2-amino-5-chloropyridine. This base-catalyzed reaction proceeds through a two-step mechanism: (1) nucleophilic attack by the pyridinyl amine on the carbonyl carbon of the acid derivative, forming a tetrahedral intermediate, and (2) elimination of chloride to yield the amide bond. Critical to this process is the use of tertiary amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 5–10 mol% stoichiometry, which scavenge HCl byproducts and prevent protonation of the amine nucleophile [5].
Coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enhance yields to >85% by generating reactive acylbenzotriazole intermediates that reduce activation energy [4] [9]. CDI (1,1'-carbonyldiimidazole)-mediated reactions in THF at 0–5°C are equally effective, producing imidazolide intermediates that react selectively with 2-amino-5-chloropyridine without epimerization [5].
Table 1: Coupling Agent Efficacy in Amide Bond Formation
Coupling Agent | Reaction Temp (°C) | Time (h) | Yield (%) | Primary Byproduct |
---|---|---|---|---|
HATU/DIPEA | 25 | 2 | 92 | HOBt |
CDI | 0–5 | 4 | 88 | Imidazole |
PyBOP/TEA | 25 | 1.5 | 90 | Triazole |
Direct acyl chloride | 40 | 6 | 75 | HCl |
Solvent polarity dictates reaction rate and byproduct profiles. Polar aprotic solvents like DMF and acetonitrile accelerate kinetics due to superior solvation of ionic intermediates, achieving 95% conversion within 2 hours at 25°C. In contrast, non-polar solvents (toluene, dichloromethane) require extended reaction times (>8 hours) but reduce hydrolysis side products to <3% [5] [7]. Kinetic studies reveal pseudo-first-order behavior with respect to the acyl chloride, where rate constants (k) scale with solvent dielectric constant: k(DMF) = 0.42 min⁻¹ vs. k(toluene) = 0.08 min⁻¹ [9].
Water content must be maintained below 200 ppm to suppress competitive hydrolysis, which dominates at >0.1% H₂O. Optimal conditions use anhydrous DMF with 4Å molecular sieves, limiting hydrolysis to <1.5% [5]. Co-solvent systems (THF/H₂O, 9:1) enable phase-transfer catalysis under biphasic conditions but are unsuitable for acid chloride routes due to rapid decomposition.
Table 2: Solvent Effects on Reaction Kinetics and Yield
Solvent | Dielectric Constant | Reaction Rate (k, min⁻¹) | Max Yield (%) | Hydrolysis Byproduct (%) |
---|---|---|---|---|
DMF | 38.0 | 0.42 | 92 | 1.5 |
Acetonitrile | 37.5 | 0.38 | 90 | 2.0 |
THF | 7.5 | 0.15 | 82 | 4.3 |
Toluene | 2.4 | 0.08 | 75 | 0.8 |
Recrystallization employs ethanol/water (7:3 v/v) or heptane/ethyl acetate (1:1) solvent systems, yielding crystals with ≥98.5% purity but moderate recovery (65–70%). Ethanol/water mixtures exploit temperature-dependent solubility, with hot filtration (60°C) removing polymeric impurities before slow cooling to 0°C [1] [7]. Challenges include co-precipitation of des-chloro impurities when raw material purity is <90%, necessitating pre-purification.
Column chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–40% EtOAc) delivers >99% purity but suffers from scalability limitations. Kieselguhr-based flash chromatography reduces process time by 40% compared to traditional silica columns [4]. Industrial-scale purification favors recrystallization due to lower solvent consumption (2 L/kg vs. 20 L/kg for chromatography) and elimination of solid waste residues.
Table 3: Purification Performance Metrics
Method | Purity (%) | Recovery (%) | Solvent Consumption (L/kg) | Processing Time (h/kg) |
---|---|---|---|---|
Ethanol/water recrystallization | 98.5 | 65 | 2.0 | 6.0 |
Heptane/EtOAc recrystallization | 98.0 | 70 | 3.5 | 8.0 |
Silica column chromatography | 99.2 | 85 | 20.0 | 24.0 |
Kieselguhr flash chromatography | 99.0 | 80 | 12.0 | 14.0 |
Scale-up beyond 100-g batches introduces oxygen sensitivity and exothermic risks. The 2-amino-5-chloropyridine substrate undergoes oxidative dimerization upon trace O₂ exposure, generating azopyridine byproducts that reduce yields by 15–20% [9]. Mitigation strategies include:
Industrial reactors (e.g., 500-L glass-lined steel) utilize subsurface addition funnels for acyl chlorides to enhance mixing and reduce localized overheating. Post-reaction, quench protocols with 5% NaHCO₃ neutralize residual HCl before extraction with ethyl acetate, achieving phase separation in <10 minutes.
Table 4: Industrial Process Parameters for 10-kg Batch Production
Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) | Industrial Scale (10 kg) |
---|---|---|---|
Reaction Temp (°C) | 25 | 25 | 25 |
N₂ Purity (ppm O₂) | 100 | 50 | <10 |
Cooling Capacity (kJ/h) | 50 | 500 | 2000 |
Yield (%) | 92 | 88 | 85 |
Byproduct Formation (%) | 1.5 | 2.0 | 2.5 |
Table 5: Compound Identification Summary
Property | Value |
---|---|
IUPAC Name | N-(5-chloropyridin-2-yl)-4-ethylbenzamide |
CAS Number | 328119-41-1 [2] |
Molecular Formula | C₁₄H₁₃ClN₂O |
Molecular Weight | 260.72 g/mol [2] |
SMILES | O=C(NC1=NC=C(Cl)C=C1)C2=CC=C(CC)C=C2 [2] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0